molecular formula C25H24N4O4S B298063 N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(3-methylphenyl)benzenesulfonamide

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B298063
M. Wt: 476.5 g/mol
InChI Key: HHEZKNBNYQEFLD-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(3-methylphenyl)benzenesulfonamide, commonly known as CNM-III-31, is a novel sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of CNM-III-31 is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinase-9, an enzyme involved in tumor invasion and metastasis. CNM-III-31 has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
CNM-III-31 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, CNM-III-31 has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of CNM-III-31 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicity and pharmacokinetics of CNM-III-31.

Future Directions

There are several future directions for research on CNM-III-31. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in human trials. Additionally, research on the mechanism of action of CNM-III-31 could lead to the development of more targeted therapies for these diseases. Another area of future research is the potential use of CNM-III-31 as a diagnostic tool for Alzheimer's disease, which could lead to earlier detection and treatment of this debilitating condition.

Synthesis Methods

CNM-III-31 is synthesized through a multi-step process that involves the reaction of 4-methyl-N-(3-methylphenyl)benzenesulfonamide with 4-cyanomethoxybenzaldehyde in the presence of hydrazine hydrate and acetic acid. The resulting product is then purified through recrystallization. This synthesis method has been optimized to obtain high yields and purity of CNM-III-31.

Scientific Research Applications

CNM-III-31 has shown promising results in various scientific research applications. It has been found to have anti-tumor properties and has been studied as a potential treatment for cancer. It has also been investigated for its anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, CNM-III-31 has been studied for its potential as a diagnostic tool for Alzheimer's disease.

properties

Product Name

N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]-2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H24N4O4S/c1-19-6-12-24(13-7-19)34(31,32)29(22-5-3-4-20(2)16-22)18-25(30)28-27-17-21-8-10-23(11-9-21)33-15-14-26/h3-13,16-17H,15,18H2,1-2H3,(H,28,30)/b27-17+

InChI Key

HHEZKNBNYQEFLD-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)C3=CC=CC(=C3)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)C3=CC=CC(=C3)C

Origin of Product

United States

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